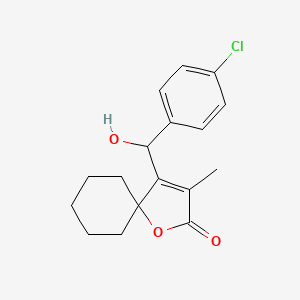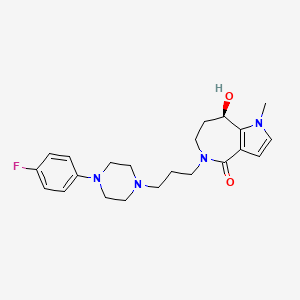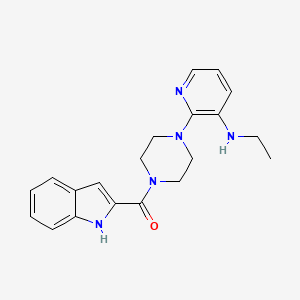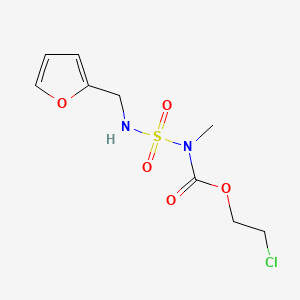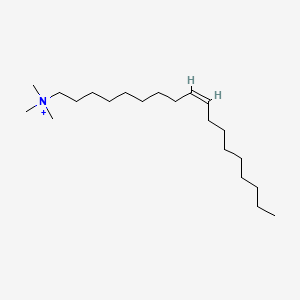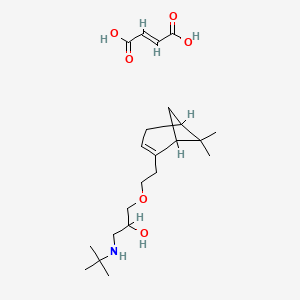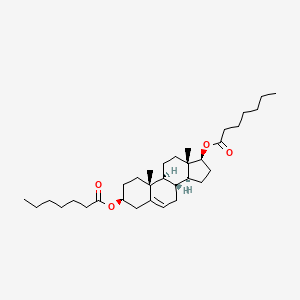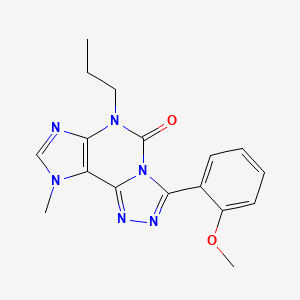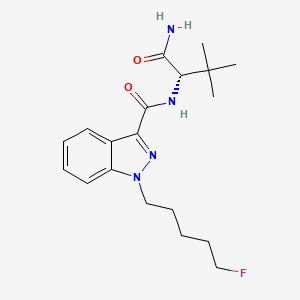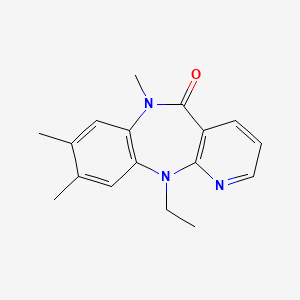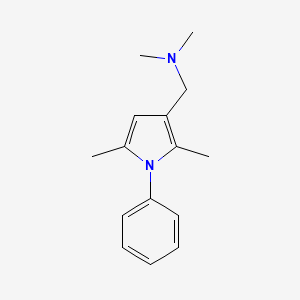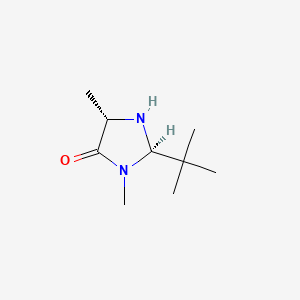
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is a complex cyclic peptide. This compound is characterized by its intricate structure, which includes multiple amino acids and diaminobutanoyl groups. Cyclic peptides like this one are of significant interest in various fields due to their stability and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and mass spectrometry for characterization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residues, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino groups in the diaminobutanoyl residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of tryptophan residues can yield oxindole derivatives, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclic peptide formation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides with desired properties.
Wirkmechanismus
The mechanism of action of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(L-alanyl-L-glutamyl): Another cyclic peptide with different amino acid composition.
Cyclo(L-alanyl-L-proline): A simpler cyclic peptide with fewer amino acids.
Cyclo(L-alanyl-L-lysyl): Contains lysine residues, offering different chemical properties.
Uniqueness
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is unique due to its complex structure and the presence of multiple diaminobutanoyl groups. This complexity can confer unique biological activities and stability compared to simpler cyclic peptides.
Eigenschaften
CAS-Nummer |
944152-19-6 |
|---|---|
Molekularformel |
C75H117N23O15 |
Molekulargewicht |
1580.9 g/mol |
IUPAC-Name |
(3R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-30-(4-aminobutyl)-9,15,18,24,27,33-hexakis(2-aminoethyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone |
InChI |
InChI=1S/C75H117N23O15/c1-5-40(2)60-72(110)91-54(25-32-81)67(105)86-49(18-10-11-27-76)64(102)88-51(22-29-78)65(103)89-53(24-31-80)68(106)93-56(36-43-38-83-47-16-8-6-14-45(43)47)69(107)90-52(23-30-79)66(104)87-50(21-28-77)63(101)85-41(3)62(100)92-55(26-33-82)74(112)98-35-13-20-59(98)75(113)97-34-12-19-58(97)71(109)96-61(42(4)99)73(111)94-57(70(108)95-60)37-44-39-84-48-17-9-7-15-46(44)48/h6-9,14-17,38-42,49-61,83-84,99H,5,10-13,18-37,76-82H2,1-4H3,(H,85,101)(H,86,105)(H,87,104)(H,88,102)(H,89,103)(H,90,107)(H,91,110)(H,92,100)(H,93,106)(H,94,111)(H,95,108)(H,96,109)/t40-,41-,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-/m0/s1 |
InChI-Schlüssel |
RUNRQSGUAWXIHW-OEAXVDIOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


